molecular formula C6H3I2NO3 B1216091 2,6-Diiodo-4-nitrophenol CAS No. 305-85-1

2,6-Diiodo-4-nitrophenol

Cat. No.: B1216091
CAS No.: 305-85-1
M. Wt: 390.90 g/mol
InChI Key: UVGTXNPVQOQFQW-UHFFFAOYSA-N
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Description

Disophenol appears as light yellow feathery crystals (from glacial acetic acid) or yellow crystalline solid (NTP, 1992) Used against hookworm.
Disophenol is a member of 4-nitrophenols.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Disophenol plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It acts as a weak acid and is known to react with strong reducing substances such as hydrides, nitrides, alkali metals, and sulfides . These interactions often result in the generation of flammable gases like hydrogen. Disophenol’s biochemical properties also include its ability to inhibit certain enzymes, which can affect metabolic pathways and cellular functions.

Cellular Effects

Disophenol has notable effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, disophenol can cause cyanosis and irritation to the skin, eyes, and lungs . Its impact on cellular metabolism includes the inhibition of specific enzymes, leading to disruptions in normal cellular activities. Additionally, disophenol’s interaction with cellular components can result in changes to cell signaling pathways, affecting processes such as cell growth and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of disophenol change over time due to its stability and degradation. Disophenol is relatively stable under standard laboratory conditions, but it can degrade when exposed to high temperatures or strong reducing agents . Long-term exposure to disophenol in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including prolonged enzyme inhibition and alterations in gene expression. These temporal effects highlight the importance of monitoring disophenol’s stability and degradation in experimental settings.

Dosage Effects in Animal Models

The effects of disophenol vary with different dosages in animal models. At low doses, disophenol is effective as an anthelmintic agent, but higher doses can lead to toxic or adverse effects. For example, the oral LD50 (lethal dose for 50% of the population) for rats is 170 mg/kg . High doses of disophenol can cause severe toxicity, including cyanosis and organ damage. These dosage effects underscore the need for careful dosage management in therapeutic applications and experimental studies.

Metabolic Pathways

Disophenol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can inhibit enzymes involved in oxidative phosphorylation, leading to disruptions in ATP production and energy metabolism . Additionally, disophenol’s interaction with metabolic enzymes can result in the accumulation of certain metabolites, further affecting cellular function and metabolism.

Transport and Distribution

Disophenol is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Its lipophilic nature allows it to diffuse across cell membranes and accumulate in lipid-rich tissues . Disophenol can also bind to plasma proteins, affecting its distribution and bioavailability. The transport and distribution of disophenol within the body are critical factors that influence its pharmacokinetics and therapeutic efficacy.

Subcellular Localization

The subcellular localization of disophenol affects its activity and function. Disophenol is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also accumulate in specific organelles, such as mitochondria, affecting their function and metabolic activities. The subcellular localization of disophenol is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell.

Properties

IUPAC Name

2,6-diiodo-4-nitrophenol
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InChI

InChI=1S/C6H3I2NO3/c7-4-1-3(9(11)12)2-5(8)6(4)10/h1-2,10H
Source PubChem
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InChI Key

UVGTXNPVQOQFQW-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=C(C=C(C(=C1I)O)I)[N+](=O)[O-]
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Molecular Formula

C6H3I2NO3
Record name DISOPHENOL
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DSSTOX Substance ID

DTXSID4046573
Record name 2,6-Diiodo-4-nitrophenol
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Molecular Weight

390.90 g/mol
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Physical Description

Disophenol appears as light yellow feathery crystals (from glacial acetic acid) or yellow crystalline solid (NTP, 1992) Used against hookworm.
Record name DISOPHENOL
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Solubility

less than 1 mg/mL at 61 °F (NTP, 1992)
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CAS No.

305-85-1
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Record name Phenol, 2,6-diiodo-4-nitro-
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Melting Point

306 to 309 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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